molecular formula C9H12BrNO2S B1283934 TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE CAS No. 85069-60-9

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE

Cat. No.: B1283934
CAS No.: 85069-60-9
M. Wt: 278.17 g/mol
InChI Key: BHWDDKRHHBHKGQ-UHFFFAOYSA-N
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Description

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE is an organic compound with the molecular formula C9H12BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Chemical Reactions Analysis

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE can undergo various chemical reactions, including:

Scientific Research Applications

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various compounds.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development. Its structural features make it a candidate for the synthesis of biologically active molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, which could include enzymes, receptors, or other proteins. The exact molecular targets and pathways would depend on the specific context of its use.

Comparison with Similar Compounds

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE can be compared with other similar compounds such as:

Biological Activity

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE, a compound characterized by its unique thiophene structure and carbamate functional group, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂BrNO₂S
  • Molecular Weight : 278.17 g/mol
  • CAS Number : 943321-89-9

The compound features a bromine atom at the 3-position of the thiophene ring, contributing to its reactivity and biological interactions. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound can form covalent bonds with the active sites of certain enzymes, inhibiting their activity. This is particularly relevant in therapeutic contexts where enzyme modulation is desired.
  • Protein Modification : It may also modify protein structures, influencing their function and stability.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibitory effects. For instance:

  • In vitro studies have shown that the compound effectively inhibits serine proteases, which are crucial in various biological processes including digestion and immune response .
  • Case Study : In a study focusing on Alzheimer’s disease, compounds similar to this compound were evaluated for their ability to prevent cell death induced by amyloid-beta peptides, suggesting potential neuroprotective properties .

Cytotoxicity and Antiproliferative Effects

The compound's cytotoxic effects have been assessed in various cancer cell lines:

  • Cell Line Studies : this compound demonstrated dose-dependent antiproliferative effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines .
Cell LineIC50 (μM)
MCF-715
A54920

This data indicates a promising therapeutic potential for the compound in cancer treatment.

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

  • Anticancer Agents : The observed cytotoxicity against cancer cell lines positions this compound as a potential lead for developing new anticancer therapies.
  • Neuroprotective Agents : Its ability to inhibit enzymes involved in neurodegenerative processes suggests applications in treating conditions like Alzheimer's disease.

Properties

IUPAC Name

tert-butyl N-(3-bromothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWDDKRHHBHKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556505
Record name tert-Butyl (3-bromothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85069-60-9
Record name tert-Butyl (3-bromothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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